molecular formula C25H24N4O6S B14943845 N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B14943845
M. Wt: 508.5 g/mol
InChI Key: AWVVYWNHFBAXQA-KBKYJPHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,3-benzodioxole and various pyrrole derivatives. The key steps in the synthesis may include:

    Condensation Reactions: Formation of the hydrazide linkage through condensation of a hydrazine derivative with a carboxylic acid or ester.

    Cyclization: Formation of the thieno[2,3-b]pyridine core through cyclization reactions.

    Functional Group Modifications: Introduction of methoxy and methyl groups via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate their activity.

    Signal Transduction: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE: is similar to other thieno[2,3-b]pyridine derivatives and pyrrole-containing compounds.

Uniqueness

    Structural Complexity: The combination of multiple functional groups and heterocycles makes this compound unique.

    Biological Activity: Its potential biological activities distinguish it from other similar compounds.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H24N4O6S

Molecular Weight

508.5 g/mol

IUPAC Name

N-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H24N4O6S/c1-14-9-16(12-31-2)18-19(29-7-5-6-8-29)23(36-25(18)27-14)24(30)28-26-11-15-10-17-21(35-13-34-17)22(33-4)20(15)32-3/h5-11H,12-13H2,1-4H3,(H,28,30)/b26-11+

InChI Key

AWVVYWNHFBAXQA-KBKYJPHKSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC4=C(C(=C3OC)OC)OCO4)N5C=CC=C5)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC4=C(C(=C3OC)OC)OCO4)N5C=CC=C5)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.